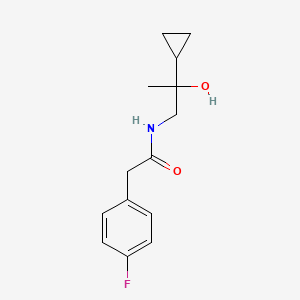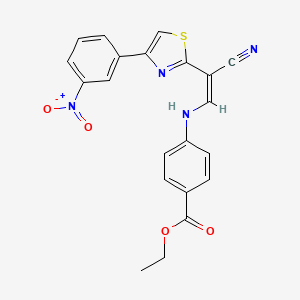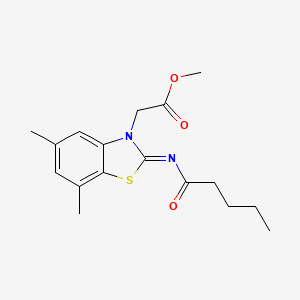![molecular formula C20H14N2O2S B3405248 (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1321896-38-1](/img/structure/B3405248.png)
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide
Overview
Description
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is an organic compound that features a complex structure combining benzo[d]oxazole, phenyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:
-
Formation of Benzo[d]oxazole Derivative: : The initial step often involves the synthesis of the benzo[d]oxazole derivative. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
-
Coupling with Phenyl Group: : The benzo[d]oxazole derivative is then coupled with a phenyl group, usually through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
-
Acryloylation: : The next step involves the introduction of the acrylamide moiety. This can be done by reacting the intermediate with acryloyl chloride in the presence of a base like triethylamine.
-
Thiophene Introduction: : Finally, the thiophene ring is introduced through a cross-coupling reaction, often using a Stille or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
-
Reduction: : Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore. The benzo[d]oxazole and thiophene rings are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In industry, the compound’s electronic properties are of interest for the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[d]oxazole moiety can interact with nucleic acids or proteins, while the thiophene ring can participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of thiophene.
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and material properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzoxazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(12-11-14-6-5-13-25-14)21-16-8-2-1-7-15(16)20-22-17-9-3-4-10-18(17)24-20/h1-13H,(H,21,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDGBNUFVUWLCW-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B3405171.png)
![ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B3405176.png)

![2-(Benzylthio)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3405178.png)

![(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3405187.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3405194.png)
![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3405198.png)
![2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B3405213.png)


![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3405234.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B3405241.png)
![(Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3405247.png)
